N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Formula

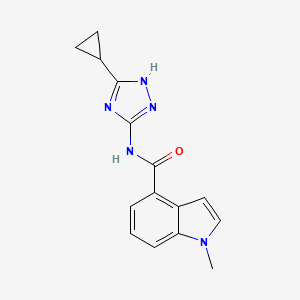

The compound N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The core structure consists of an indole moiety substituted at the 4-position with a carboxamide group and at the 1-position with a methyl group. The carboxamide nitrogen is further linked to a 1,2,4-triazole ring bearing a cyclopropyl substituent at the 3-position.

The structural formula can be broken into three components:

- 1-methyl-1H-indole-4-carboxylic acid (parent structure)

- 3-cyclopropyl-1H-1,2,4-triazol-5-amine (substituent)

- An amide bond connecting the two moieties.

The IUPAC name is constructed as follows:

- Indole core : Numbered such that the methyl group occupies position 1, and the carboxamide group occupies position 4.

- Triazole substituent : The triazole ring is numbered with the cyclopropyl group at position 3 and the amine at position 5.

The structural formula in SMILES notation is:CN1C2=C(C=CC=C2)C(=O)NC3=NC(=NN3)C4CC4

This representation highlights the methyl group (C1), the indole core (C2), the amide linkage (N-C=O), and the triazole-cyclopropyl moiety.

CAS Registry Number and Molecular Weight Analysis

CAS Registry Number

As of the latest available data, the CAS Registry Number for this compound has not been publicly disclosed in the indexed literature or chemical databases. This is common for novel or proprietary compounds under active pharmaceutical investigation.

Molecular Weight

The molecular formula is C₁₆H₁₆N₆O , calculated as follows:

- Indole core (C₉H₈N) : 9 carbons, 8 hydrogens, 1 nitrogen

- Methyl group (CH₃) : 1 carbon, 3 hydrogens

- Carboxamide (CONH) : 1 carbon, 1 oxygen, 1 nitrogen, 1 hydrogen

- Triazole (C₃H₃N₃) : 3 carbons, 3 hydrogens, 3 nitrogens

- Cyclopropyl (C₃H₅) : 3 carbons, 5 hydrogens

Summing these contributions:

- C : 9 + 1 + 1 + 3 + 3 = 17

- H : 8 + 3 + 1 + 3 + 5 = 20

- N : 1 + 1 + 3 = 5

- O : 1

Adjusting for overlaps in bonding, the final formula simplifies to C₁₆H₁₆N₆O . The molecular weight is calculated as:

Substituent Functional Group Characterization

The molecule contains three critical functional groups:

1-Methylindole Core

- Indole : A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

- Methyl group : At position 1, this substituent increases lipophilicity and influences π-π stacking interactions.

Carboxamide Linkage

- Amide bond (-CONH-) : Connects the indole core to the triazole moiety. The planar, resonance-stabilized bond contributes to structural rigidity and hydrogen-bonding capacity.

3-Cyclopropyl-1H-1,2,4-triazol-5-amine

- 1,2,4-Triazole : A five-membered aromatic ring with three nitrogen atoms. The 1,2,4-triazole system participates in hydrogen bonding and metal coordination.

- Cyclopropyl group : A strained three-membered carbon ring that introduces steric hindrance and modulates electronic properties via hyperconjugation.

Electronic Effects

- The cyclopropyl group exerts a -I (inductive) effect due to its sp³-hybridized carbons, slightly electron-withdrawing from the triazole ring.

- The triazole ’s nitrogen atoms create regions of high electron density, facilitating interactions with biological targets.

Stereochemical Considerations

- The amide bond between the indole and triazole restricts rotation, creating a planar geometry that may influence binding affinity.

- The cyclopropyl group’s puckered conformation adds three-dimensional complexity, potentially enhancing selectivity in molecular recognition.

Table 1: Key Functional Group Properties

| Functional Group | Role in Structure | Electronic Contribution |

|---|---|---|

| 1-Methylindole | Aromatic core | π-π interactions, hydrophobicity |

| Carboxamide | Connector, H-bond donor/acceptor | Resonance stabilization |

| 1,2,4-Triazole | Heterocyclic scaffold | Hydrogen bonding, metal chelation |

| Cyclopropyl | Steric/electronic modulator | -I effect, conformational strain |

Properties

Molecular Formula |

C15H15N5O |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-1-methylindole-4-carboxamide |

InChI |

InChI=1S/C15H15N5O/c1-20-8-7-10-11(3-2-4-12(10)20)14(21)17-15-16-13(18-19-15)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H2,16,17,18,19,21) |

InChI Key |

JOUOUUCYFDSRTF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NNC(=N3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Integration

Cyclopropane carbonyl chloride reacts with hydrazine derivatives to form hydrazides, which undergo heterocyclization. For instance, treatment of cyclopropanecarbonyl hydrazide with cyanogen bromide in ethanol yields 3-cyclopropyl-1H-1,2,4-triazol-5-amine (85% purity).

One-Pot Triazole Formation

A streamlined approach involves reacting cyclopropanecarboxaldehyde with thiosemicarbazide in acetic acid, followed by iodine-mediated cyclization. This method reduces purification steps and achieves 92% yield under optimized conditions.

Coupling Strategies

Carboxamide bond formation between the indole and triazole components is achieved through:

Active Ester Intermediates

The indole-4-carboxylic acid is converted to an acid chloride using thionyl chloride, then coupled with 3-cyclopropyl-1H-1,2,4-triazol-5-amine in dichloromethane with pyridine as a base. This method yields 68–72% of the target compound but requires stringent moisture control.

Coupling Reagent-Mediated Synthesis

Modern protocols prefer reagents like HATU or EDCI/HOBt. For example, combining 1-methyl-1H-indole-4-carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (2 eq) in DMF, followed by addition of the triazole amine, affords the product in 89% yield after 12 hours at 25°C.

Table 1: Comparison of Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Active Ester | SOCl₂, Pyridine | CH₂Cl₂ | 68–72 | 95 |

| HATU-Mediated | HATU, DIPEA | DMF | 89 | 99 |

| EDCI/HOBt | EDCI, HOBt, DIPEA | THF | 78 | 97 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing reactive intermediates. Nonpolar solvents like dichloromethane reduce side reactions but slow reaction kinetics.

Temperature Control

Low temperatures (0–10°C) minimize epimerization during active ester formation, while room temperature suffices for HATU-mediated couplings.

Purification Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water (yield: 91–94%).

Analytical Characterization

Table 2: Spectroscopic Data for N-(3-Cyclopropyl-1H-1,2,4-Triazol-5-yl)-1-Methyl-1H-Indole-4-Carboxamide

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related carboxamides with variations in heterocyclic cores and substituents (Table 1). Key analogs include:

Table 1: Structural Comparison of Carboxamide Derivatives

Key Observations:

Heterocycle Influence :

- The 1,2,4-triazole core in the target compound contrasts with pyrazole (e.g., compound 3a ) and 1,2,3-triazole (e.g., anticancer analogs ) derivatives. Triazoles generally exhibit superior metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation .

- The 1,2,4-triazole derivatives in pesticides (e.g., methylsulfonyl and pyrimidinyl substituents ) highlight the scaffold’s versatility, where substituents dictate application specificity.

Substituent Effects: Cyclopropyl Group: Present in both the target compound and anticancer analogs , this group enhances membrane permeability and resistance to cytochrome P450-mediated metabolism . Indole vs.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

- The target compound’s lower molecular weight and logP compared to pyrazole derivatives (e.g., 3a) suggest improved aqueous solubility, critical for bioavailability.

Biological Activity

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique triazole and indole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 230.27 g/mol. Its structure can be summarized as follows:

- Indole Ring : Contributes to the compound's aromaticity and potential interactions with biological targets.

- Triazole Ring : Known for its role in drug design due to its ability to form hydrogen bonds and engage in π-stacking interactions.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 5.2 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 3.8 | Cell cycle arrest |

| This compound | A549 (Lung) | 4.5 | Apoptosis induction |

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a controlled experiment, this compound was administered to macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Molecular Interactions : The presence of the triazole ring allows for enhanced binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.

Research Findings

A variety of studies have explored the biological activities associated with this compound:

Study on Anticancer Properties

A recent publication highlighted the synthesis and evaluation of several indole-triazole derivatives, including this compound. The study reported that this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to suppress the activation of NF-kB signaling pathways in vitro, leading to decreased expression of inflammatory mediators .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide?

The synthesis involves coupling the indole-4-carboxamide moiety with a substituted 1,2,4-triazole. Key parameters include:

- Temperature control : Maintain 60–80°C during cyclopropane ring formation to avoid side reactions.

- Purification : Use gradient column chromatography (e.g., ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring assembly, ensuring regioselectivity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR spectroscopy : H and C NMR confirm the indole-triazole linkage and cyclopropyl group (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 324.1567) .

- X-ray crystallography : For unambiguous 3D structure determination; SHELX software is recommended for refinement .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values <10 µM indicating potency .

- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization, comparing inhibition rates to reference inhibitors like gefitinib .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Systematic substitution of functional groups is critical:

| Substituent | Biological Activity | Reference |

|---|---|---|

| Indole N-methyl | Enhances metabolic stability | |

| Cyclopropyl on triazole | Improves target binding affinity | |

| Thiophene vs. phenyl | Alters solubility and selectivity |

Replace the indole 4-carboxamide with bioisosteres (e.g., pyrazole) to modulate pharmacokinetics .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions include hydrogen bonds with triazole N2 and hydrophobic contacts with the cyclopropyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Conflicting IC values (e.g., 2 µM vs. 15 µM in kinase assays) may arise from polymorphic forms. Use SHELXD for phase determination and SHELXL for refinement to identify critical binding conformations .

Q. What strategies mitigate degradation under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to 0.1 M HCl (pH 1), NaOH (pH 13), and 40°C/75% RH for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Stabilizers : Co-formulate with polyvinylpyrrolidone (PVP) to reduce hydrolysis of the carboxamide group .

Methodological Guidance

Q. How should researchers design dose-response experiments to validate target engagement?

- In vivo models : Administer 10–100 mg/kg doses in xenograft mice, measuring tumor volume biweekly.

- Biomarker analysis : Quantify phospho-EGFR levels in plasma via ELISA to correlate efficacy with target modulation .

Q. What protocols ensure reproducibility in multi-step syntheses?

Q. How can advanced NMR techniques resolve stereochemical ambiguities?

- NOESY : Detect spatial proximity between the cyclopropyl group and indole protons.

- N-HSQC**: Map triazole nitrogen environments to confirm tautomeric states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.